molecular formula C17H27N3O5S B586820 Amisulpride-d5 N-Oxide CAS No. 1794756-15-2

Amisulpride-d5 N-Oxide

Cat. No.: B586820
CAS No.: 1794756-15-2
M. Wt: 390.51
InChI Key: LLIKIPAUZJTRGB-SGEUAGPISA-N
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Description

Amisulpride-d5 N-Oxide is a deuterium-labeled derivative of Amisulpride, a well-known dopamine D2/D3 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Amisulpride. The deuterium labeling helps in tracing the compound during various analytical procedures .

Scientific Research Applications

Amisulpride-d5 N-Oxide is extensively used in scientific research for:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Used as a reference standard in the development of new drugs and in the quality control of pharmaceutical formulations.

    Forensic Analysis: Employed in toxicology studies to detect and quantify Amisulpride and its metabolites in biological samples.

Mechanism of Action

Target of Action

Amisulpride-d5 N-Oxide, a deuterium labeled variant of Amisulpride, is a highly selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system, a region of the brain involved in emotional responses .

Mode of Action

This compound interacts with its targets, the dopamine D2 and D3 receptors, by binding to them and inhibiting their activity . This inhibition reduces dopaminergic signaling, which can alleviate both positive and negative symptoms of schizophrenia . Notably, amisulpride has a differential target binding profile at different doses: at low doses, it selectively binds to presynaptic dopamine autoreceptors, facilitating dopamine release .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By antagonizing D2 and D3 receptors, it modulates the activity of this pathway, particularly in the limbic system . This modulation can lead to a reduction in symptoms of schizophrenia and major depression .

Pharmacokinetics

Amisulpride, the non-deuterated form of this compound, shows large interindividual variability in plasma/serum levels . Following intravenous administration, about 74% of amisulpride is excreted in urine, where 58% of the recovered dose was excreted as unchanged amisulpride .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic signaling in the brain. This modulation can alleviate both positive (such as delusions, hallucinations, thought disorders, hostility, and suspicious behavior) and negative symptoms (such as blunted affect, emotional and social withdrawal) of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plasma levels of amisulpride were found to be higher in older patients and female patients, and in patients taking amisulpride combined with lithium . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amisulpride-d5 N-Oxide involves the deuteration of Amisulpride followed by oxidation. The deuteration process typically uses deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium. The oxidation step involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the N-oxide functional group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Amisulpride-d5 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxides.

    Reduction: Reduction reactions can revert the N-oxide to the parent Amisulpride-d5.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the N-oxide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Comparison with Similar Compounds

    Amisulpride: The parent compound, used as an antipsychotic.

    Sulpiride: Another substituted benzamide with similar dopaminergic blocking activity.

    N-Methyl Amisulpride: A methylated derivative with distinct pharmacological properties.

Uniqueness: Amisulpride-d5 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .

Properties

IUPAC Name

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-oxido-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIKIPAUZJTRGB-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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